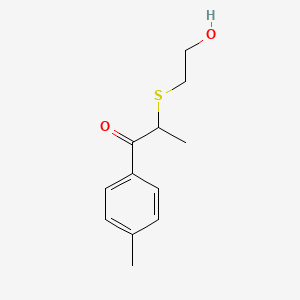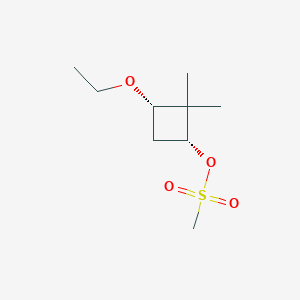
2-((2-Hydroxyethyl)thio)-1-(p-tolyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2-Hydroxyethyl)thio)-1-(p-tolyl)propan-1-one is an organic compound with a complex structure that includes a hydroxyethylthio group and a p-tolyl group attached to a propanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Hydroxyethyl)thio)-1-(p-tolyl)propan-1-one typically involves the reaction of p-tolylpropanone with 2-mercaptoethanol under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled temperature and pressure conditions. The product is then isolated and purified using industrial-scale separation techniques such as distillation or crystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-((2-Hydroxyethyl)thio)-1-(p-tolyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyethylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-((2-Hydroxyethyl)thio)-1-(p-tolyl)propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-((2-Hydroxyethyl)thio)-1-(p-tolyl)propan-1-one involves its interaction with specific molecular targets. The hydroxyethylthio group can form hydrogen bonds and other interactions with proteins and enzymes, potentially affecting their activity. The p-tolyl group can also interact with hydrophobic regions of biomolecules, influencing their function.
Comparación Con Compuestos Similares
Similar Compounds
2-((2-Hydroxyethyl)thio)-1-phenylpropan-1-one: Similar structure but with a phenyl group instead of a p-tolyl group.
2-((2-Hydroxyethyl)thio)-1-(m-tolyl)propan-1-one: Similar structure but with a m-tolyl group instead of a p-tolyl group.
Propiedades
Fórmula molecular |
C12H16O2S |
|---|---|
Peso molecular |
224.32 g/mol |
Nombre IUPAC |
2-(2-hydroxyethylsulfanyl)-1-(4-methylphenyl)propan-1-one |
InChI |
InChI=1S/C12H16O2S/c1-9-3-5-11(6-4-9)12(14)10(2)15-8-7-13/h3-6,10,13H,7-8H2,1-2H3 |
Clave InChI |
OQMSTKUGQTXIED-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)C(C)SCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-Methyl-6-(methylsulfanyl)pyridin-3-yl]boronic acid hydrochloride](/img/structure/B13647533.png)


![methyl 5-ethylidene-4-[2-[2-(4-hydroxyphenyl)ethoxy]-2-oxoethyl]-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B13647554.png)


![[[2,2'-[(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-(1,1-dimethylethyl)phenolato-|EO]](2-)](nitrato-|EO)cobalt](/img/structure/B13647560.png)



![4-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzene-1,2-diol](/img/structure/B13647590.png)
![(1R,7R,8S)-8-(trifluoromethyl)-2-azabicyclo[5.1.0]octane hydrochloride](/img/structure/B13647602.png)
![3-(4-Chloropyridin-2-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13647607.png)
